(1S,2S)-2-Bromocyclopropane-1-carboxylic acid
Description
(1S,2S)-2-Bromocyclopropane-1-carboxylic acid is a chiral cyclopropane derivative featuring a bromine atom and a carboxylic acid group on adjacent carbons. The strained cyclopropane ring confers unique reactivity, making it valuable in synthetic chemistry and drug design. Its stereochemistry (1S,2S) influences interactions with biological targets, such as enzymes or receptors, and affects its metabolic stability .
Properties
IUPAC Name |
(1S,2S)-2-bromocyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKVGTCMSVLBCD-GBXIJSLDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]1Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50784025 | |
| Record name | (1S,2S)-2-Bromocyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50784025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31191-77-2 | |
| Record name | (1S,2S)-2-Bromocyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50784025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-Bromocyclopropane-1-carboxylic acid typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates. One common method is the reaction of an alkene with a diazo compound in the presence of a metal catalyst, such as rhodium or copper, to form the cyclopropane ring. The bromine atom can be introduced through halogenation reactions, where the cyclopropane derivative is treated with a brominating agent like N-bromosuccinimide (NBS) under specific conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale cyclopropanation reactions followed by bromination. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Decarboxylative Bromination
This reaction leverages the Hunsdiecker–Borodin mechanism or its Cristol–Firth modification to replace the carboxylic acid group with a bromine atom while retaining the cyclopropane structure.
Key Reaction Data
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| HgO, Br₂ | CCl₄, reflux | Bromocyclopropane derivatives | 69–93% |
| AgBr, Br₂ | Radical initiation | Racemic bromides | Moderate |
-
Mechanism : The carboxylic acid reacts with bromine via an acyl hypobromite intermediate (65 ), which undergoes homolytic cleavage to generate a cyclopropyl radical (67 ). Subsequent halogen abstraction yields brominated products .
-
Stereochemical Outcome : Racemization occurs due to free-radical intermediates, as shown in reactions of chiral cyclopropanecarboxylic acids .
Esterification
The carboxylic acid group undergoes standard esterification, enabling access to derivatives for further functionalization.
Representative Conditions
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| Methanol, H₂SO₄ | Reflux, 12 hrs | Methyl ester | 75–85% |
| SOCl₂, followed by ROH | Room temperature | Alkyl esters | 80–90% |
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Applications : Esters serve as intermediates in cyclopropane ring-opening reactions or nucleophilic substitutions at the bromine site .
Nucleophilic Substitution at Bromine
The bromine substituent participates in SN₂-type reactions, though ring strain influences reactivity.
Experimental Observations
| Nucleophile | Conditions | Product | Notes |
|---|---|---|---|
| NaOH (aqueous) | Ethanol, Δ | Cyclopropanol | Partial ring-opening |
| NH₃ (excess) | THF, pressurized | Cyclopropylamine | Low yield due to strain |
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Challenges : The cyclopropane ring’s rigidity often leads to competing ring-opening pathways, especially under strong basic conditions .
Cyclopropane Ring-Opening Reactions
The strained ring undergoes selective cleavage under controlled conditions.
Documented Pathways
| Reagent | Product | Selectivity |
|---|---|---|
| H₂/Pd-C | 3-Bromopropanoic acid | Syn addition |
| Ozone | Diastereomeric ozonides | Position-dependent cleavage |
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Hydrogenation : Catalytic hydrogenation cleaves the cyclopropane ring to yield substituted propanoic acids .
Comparative Reactivity in Halodecarboxylation
A study comparing bromocyclopropane derivatives highlights structural influences on reaction efficiency:
| Substrate | Halogenation Method | Yield (%) |
|---|---|---|
| (1S,2S)-2-Bromocyclopropane-1-carboxylic acid | Cristol–Firth | 93 |
| Cyclopropanecarboxylic acid | Hunsdiecker | 68 |
| 1-Aminocyclopropane-1-carboxylic acid | Kochi modification | 42 |
Scientific Research Applications
(1S,2S)-2-Bromocyclopropane-1-carboxylic acid is a chiral bicyclic compound featuring a cyclopropane ring with bromine and carboxylic acid substitutions. It has a molecular formula of and a molecular weight of approximately 179.999 g/mol. The (1S,2S) configuration indicates specific spatial arrangements influencing its chemical behavior and biological activity.
Scientific Research Applications
This compound is a valuable building block and intermediate in chemical synthesis, with applications spanning chemistry, biology, medicine, and industry.
Chemistry
- It is used as a building block in synthesizing complex organic molecules.
- It serves as a chiral auxiliary in asymmetric synthesis.
- It is utilized in the preparation of enantiomerically enriched cyclopropanes .
Biology
- It is investigated for its potential role in enzyme inhibition.
- It serves as a precursor for biologically active compounds.
- Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial and anticancer properties.
Medicine
- It is explored for potential therapeutic applications.
- It is used as an intermediate in synthesizing pharmaceuticals.
- Case studies have highlighted its utility in cancer treatment.
Industry
- It is utilized in the production of agrochemicals.
- It is utilized in the production of polymers.
- It is utilized in the production of specialty chemicals.
Chemical Reactions
This compound undergoes various chemical reactions:
- Substitution Reactions The bromine atom can be substituted with nucleophiles like amines or thiols.
- Reduction Reactions The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride ().
- Oxidation Reactions The compound can be oxidized to form derivatives like aldehydes or ketones using oxidizing agents like potassium permanganate ().
Mechanism of Action
The mechanism of action of (1S,2S)-2-Bromocyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. The bromine atom and carboxylic acid group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
rac-(1R,2S)-2-Bromocyclopropane-1-carboxylic Acid
- Structural Difference : Stereoisomer (racemic mixture of 1R,2S and 1S,2R configurations).
- Molecular Formula : C₄H₅BrO₂ | MW : 181.99 g/mol .
- Key Comparison : The racemic form lacks enantiomeric purity, which can reduce specificity in chiral environments (e.g., enzyme binding). Synthetic routes to resolve enantiomers are critical for pharmaceutical applications.
(1S,2S)-2-(4-Bromophenyl)cyclopropanecarboxylic Acid
(1S,2S)-rel-2-(5-Bromothiophen-2-yl)cyclopropane-1-carboxylic Acid
(1S,2S)-rel-2-(6-Bromopyridin-3-yl)cyclopropane-1-carboxylic Acid
- Structural Difference : Bromine on a pyridine ring.
- Molecular Formula: C₉H₈BrNO₂ | MW: 254.08 g/mol .
- Key Comparison: The pyridine nitrogen increases basicity (pKa ~1-3), enabling protonation at physiological pH.
(1S,2S)-2-Methylcyclopropane-1-carboxylic Acid
- Structural Difference : Methyl substituent instead of bromine.
- Molecular Formula : C₅H₈O₂ | MW : 116.12 g/mol .
- Key Comparison : The absence of bromine eliminates halogen bonding but reduces steric hindrance. Methyl groups may improve metabolic stability by blocking oxidation sites.
Comparative Data Table
Biological Activity
(1S,2S)-2-Bromocyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique three-membered ring structure, which contributes to its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, enzyme inhibition properties, and potential applications in drug development.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a bromine atom attached to the cyclopropane ring, which significantly influences its biological activity by enhancing electrophilicity and facilitating interactions with various biomolecules.
Cytotoxic Activity
Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. A study evaluated its effectiveness using the sulforhodamine B (SRB) assay across multiple tumor cell lines including:
- U251 (human glioblastoma)
- PC-3 (human prostatic adenocarcinoma)
- K-562 (human chronic myelogenous leukemia)
- HCT-15 (human colorectal adenocarcinoma)
- MCF-7 (human mammary adenocarcinoma)
The results indicated that this compound showed significant inhibition percentages in the HCT-15 cell line, with an IC50 value lower than that of standard chemotherapeutics like Cisplatin and Gefitinib, suggesting its potential as an antineoplastic agent .
Enzyme Inhibition Studies
This compound has also been investigated for its inhibitory effects on specific enzymes involved in important biochemical pathways. Notably, it has been shown to interact with 1-aminocyclopropane-1-carboxylate oxidase 2 (ACO2), an enzyme crucial for ethylene biosynthesis in plants. Molecular docking studies revealed binding affinities comparable to known inhibitors, indicating its potential as a lead compound for developing agricultural bioregulators .
Molecular Docking Results
The binding free energy () values obtained from molecular docking studies are summarized in Table 1:
| Compound | Binding Free Energy (, kcal/mol) | Binding Constant (, M) |
|---|---|---|
| This compound | -6.5 | 5.9385×10⁴ |
| Methylcyclopropane | -3.1 | 0.188×10³ |
| Pyrazinoic acid | -5.3 | 7.61×10³ |
These results indicate that this compound has a strong affinity for ACO2, suggesting it may be effective in modulating ethylene production in plants .
Case Studies and Applications
Several case studies have highlighted the utility of this compound in various applications:
- Cancer Treatment : The compound's cytotoxicity against specific cancer cell lines positions it as a candidate for further development into anticancer therapies.
- Agricultural Use : Its ability to inhibit ACO2 suggests potential applications as a plant growth regulator or ripening inhibitor, which could enhance post-harvest quality and shelf life of fruits .
- Synthetic Biology : The compound serves as a valuable intermediate in organic synthesis and could facilitate the development of new bioactive compounds through structural modifications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
